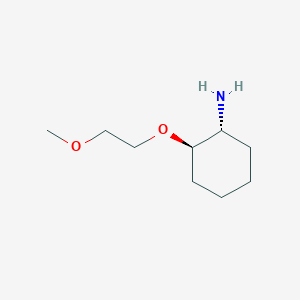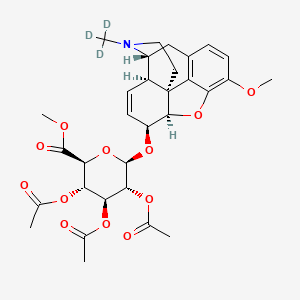
2-Chloro-6-(thiophen-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(thiophen-2-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(thiophen-2-yl)pyridine typically involves the coupling of a thiophene derivative with a chloropyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-chloropyridine with a thiophene boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts may be optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
2-Chloro-6-(thiophen-2-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas is a common method.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include piperidine derivatives.
科学的研究の応用
2-Chloro-6-(thiophen-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in the study of metal complexes and their biological activities.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
作用機序
The mechanism of action of 2-Chloro-6-(thiophen-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of both the pyridine and thiophene rings allows for interactions with a variety of biological molecules, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2-Chloro-6-methylpyridine: Similar in structure but lacks the thiophene ring.
2-Hydroxy-6-(thiophen-2-yl)pyridine: Similar but with a hydroxyl group instead of a chlorine atom.
Uniqueness
2-Chloro-6-(thiophen-2-yl)pyridine is unique due to the presence of both a chlorine atom and a thiophene ring, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions in both chemical reactions and biological systems.
特性
分子式 |
C9H6ClNS |
|---|---|
分子量 |
195.67 g/mol |
IUPAC名 |
2-chloro-6-thiophen-2-ylpyridine |
InChI |
InChI=1S/C9H6ClNS/c10-9-5-1-3-7(11-9)8-4-2-6-12-8/h1-6H |
InChIキー |
WEULMRIZISAQOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)Cl)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one;dihydrobromide](/img/structure/B13423523.png)

![(5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B13423540.png)
![4-{[(p-Fluorophenyl)imino]methyl}phenol-13C6](/img/structure/B13423546.png)

![(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-N-(4-methyl-2-oxochromen-6-yl)butanediamide](/img/structure/B13423550.png)





![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B13423590.png)


